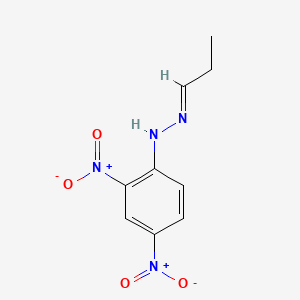

Propionaldehyde 2,4-Dinitrophenylhydrazone

Descripción general

Descripción

Propionaldehyde 2,4-Dinitrophenylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C₉H₇D₃N₄O₄ and its molecular weight is 241.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

Propionaldehyde 2,4-Dinitrophenylhydrazone plays a significant role in biochemical reactions, particularly in the detection of carbonyl compounds. It interacts with aldehydes and ketones to form hydrazone derivatives, which are more stable and easier to analyze. This interaction is crucial in various biochemical assays, including those used to measure lipid peroxidation products and other oxidative stress markers . The compound does not directly interact with enzymes or proteins but serves as a reagent in biochemical assays.

Cellular Effects

The effects of this compound on cells are primarily related to its use in detecting carbonyl compounds. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly. Its application in assays can help identify changes in these cellular processes by measuring the levels of carbonyl compounds, which are indicative of oxidative stress and cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine moiety adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone derivative . This reaction is essential for the compound’s role in detecting carbonyl compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is crucial for its effectiveness in assays. The compound is generally stable at room temperature but should be stored in a cool, dry place to prevent degradation. Over time, exposure to moisture and light can lead to the degradation of the compound, reducing its effectiveness in biochemical assays . Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that high doses of the compound can cause irritation and toxicity. The compound should be used with caution, and appropriate safety measures should be taken to avoid adverse effects . Threshold effects and toxic doses have not been extensively studied, but it is recommended to use the compound in minimal effective concentrations.

Metabolic Pathways

This compound is not directly involved in metabolic pathways but is used to detect metabolites in various biochemical assays. It interacts with carbonyl compounds, forming stable hydrazone derivatives that can be quantified to measure metabolic flux and metabolite levels . This application is particularly useful in studies of lipid peroxidation and oxidative stress.

Transport and Distribution

As a reagent used in biochemical assays, it is typically applied to cell lysates or tissue extracts rather than being administered to living cells or organisms . The compound’s distribution is therefore dependent on the experimental setup and the nature of the sample being analyzed.

Subcellular Localization

This compound does not have specific subcellular localization as it is used as a reagent in biochemical assays. It does not possess targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are related to its ability to form stable hydrazone derivatives with carbonyl compounds in the sample being analyzed.

Actividad Biológica

Propionaldehyde 2,4-Dinitrophenylhydrazone (CAS Number: 725-00-8) is a derivative formed from the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine. This compound is significant in analytical chemistry, particularly for the qualitative and quantitative analysis of carbonyl compounds. Its biological activity is primarily studied in the context of its applications in environmental analysis and as a reagent in organic chemistry.

- Molecular Formula : C9H10N4O4

- Molecular Weight : 238.20 g/mol

- Melting Point : 152-155 °C

- Boiling Point : 391.7 °C

- Density : 1.4 g/cm³

Analytical Applications

The primary biological activity associated with this compound stems from its use as a derivatizing agent for aldehydes and ketones. The formation of hydrazones allows for improved detection and quantification of these compounds in various samples.

Derivatization Methodology

The derivatization process involves:

- Mixing the aldehyde with 2,4-Dinitrophenylhydrazine in a suitable solvent (often acetonitrile).

- Analyzing the resulting hydrazone derivatives using techniques such as High-Performance Liquid Chromatography (HPLC) or gas chromatography.

This method is particularly useful for detecting low concentrations of aldehydes, including propionaldehyde, in environmental samples .

Biological Activity and Toxicity

While Propionaldehyde itself has been studied for its toxicological effects, the biological activity of its hydrazone derivative is less documented. However, some relevant findings include:

- Toxicity Studies : Propionaldehyde has shown acute toxicity in various studies, indicating that its derivatives may also possess similar toxicological profiles. For example, exposure to propionaldehyde can lead to respiratory irritation and other health effects .

- Environmental Impact : The compound is often used to monitor air quality due to its presence in industrial emissions and tobacco smoke. Its ability to form stable derivatives aids in assessing exposure levels to harmful carbonyl compounds .

Case Study 1: Environmental Analysis

A study validated the use of UMEx 100 diffusive samplers for measuring propionaldehyde levels in workplace air. The study demonstrated an average desorption efficiency of 107% with a relative standard deviation (RSD) of 6.2%, indicating reliable sampling capabilities .

| Sampling Rate (ml/min) | RSD (%) |

|---|---|

| 14.0 | 10 |

Case Study 2: Isomerization Effects

Research on the isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives revealed that under UV irradiation, both E- and Z-isomers could be formed. The equilibrium ratios were found to be significantly affected by the presence of phosphoric acid, which facilitated better separation and identification during HPLC analysis .

| Compound | E/Z Ratio (without UV) | E/Z Ratio (with UV) |

|---|---|---|

| Propionaldehyde | 0.14 | 0.33 |

Aplicaciones Científicas De Investigación

Key Applications

- Hematology

- Histology

- Analytical Chemistry

- Pharmaceutical Research

- Biochemical Assays

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Hematology | Identifies and quantifies proteins in blood samples | Aids in diagnosing blood disorders |

| Histology | Enhances visualization of cellular structures in tissues | Essential for accurate disease identification |

| Analytical Chemistry | Derivatization of aldehydes and ketones for detection via HPLC | Reliable tool for environmental and food safety |

| Pharmaceutical Research | Assesses stability and reactivity of pharmaceutical compounds | Crucial for effective medication development |

| Biochemical Assays | Studies enzyme activity and metabolic pathways | Provides insights into cellular processes |

Case Study 1: Hematological Analysis

In a study conducted to evaluate the effectiveness of this compound in hematological tests, researchers found that the compound significantly improved the accuracy of protein quantification in blood samples compared to traditional methods. The enhanced specificity led to better diagnostic outcomes for patients with suspected hematological conditions.

Case Study 2: Environmental Monitoring

A research team utilized this compound as part of an HPLC method to analyze aldehyde levels in environmental samples. The study demonstrated that the compound could effectively detect low concentrations of harmful aldehydes, providing valuable data for regulatory agencies concerned with air quality standards.

Case Study 3: Drug Stability Testing

In pharmaceutical research, this compound was employed to assess the stability of a new drug formulation under various conditions. The results indicated that the compound's reactivity profile helped predict potential degradation pathways, thus guiding formulation adjustments to enhance drug shelf-life.

Propiedades

IUPAC Name |

2,4-dinitro-N-[(E)-propylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQHZOZOFGDSIN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725-00-8 | |

| Record name | NSC2504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of Propionaldehyde 2,4-Dinitrophenylhydrazone in studying enzymatic reactions?

A: this compound plays a crucial role as a derivative used to isolate and identify propionaldehyde. This is particularly relevant in studying enzymatic reactions where propionaldehyde is a product. In a study focusing on the mechanism of diol dehydrase, researchers used tritiated Deoxyadenosylcobalamin (DBC) coenzyme and 1,2-propanediol as substrates []. The enzymatic reaction produced propionaldehyde, which was subsequently isolated and purified as its 2,4-dinitrophenylhydrazone derivative []. This allowed the researchers to track the transfer of tritium from the coenzyme to the product, providing crucial insights into the hydrogen transfer mechanism of the enzyme.

Q2: Is there any structural information available about this compound?

A: Yes, the crystal structure of this compound has been determined and refined []. Although the exact molecular formula and weight aren't explicitly mentioned in the provided abstracts, the structure reveals key information about bond lengths, angles, and the molecule's overall conformation. This information is valuable for understanding the compound's physical and chemical properties and can be used in computational chemistry studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.